6-Aminopyrazine-2-carboxylic acid

説明

Synthesis Analysis

The synthesis of 6-Aminopyrazine-2-carboxylic acid involves various methods, including chemical reactions and biosynthesis . Researchers have explored different synthetic pathways to obtain this compound. For instance, M. Dolezal et al. synthesized a series of fourteen new 5-aroylpyrazine-2-carboxylic acid derivatives and evaluated their antituberculosis and antifungal activities .

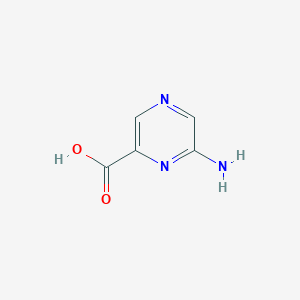

Molecular Structure Analysis

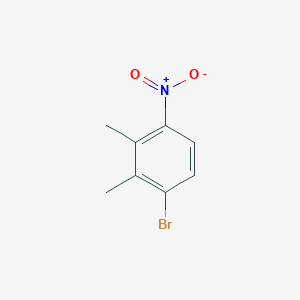

The molecular structure of 6-Aminopyrazine-2-carboxylic acid consists of a pyrazine ring with an amino group at position 6 and a carboxylic acid group at position 2. The empirical formula for this compound is C5H5N3O2 .

科学的研究の応用

Epoxy-Phenolic Resins in Electronics

6-Aminopyrazine-2-carboxylic acid: is utilized as a thermal latent catalyst in the polymerization of epoxy resins . These resins are crucial in the electronics industry for molding and sealing electronic components. The compound’s amphipathic nature, containing both basic and acidic functional groups, allows it to act as a catalyst that remains inactive at room temperature but initiates polymerization at elevated temperatures. This property is particularly beneficial for enhancing the storage stability of epoxy resin systems.

Pharmacological Activities

The pyrazine derivatives, including 6-Aminopyrazine-2-carboxylic acid , are known for their versatility in pharmacological activities . They exhibit a range of effects, such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties. This makes them valuable scaffolds in drug discovery and development.

Anticancer Agent Synthesis

6-Aminopyrazine-2-carboxylic acid: serves as a precursor in the synthesis of various metal complexes with potential anticancer activities . These complexes can be designed to target specific cancer cells, offering a pathway to develop new anticancer drugs.

Organic Synthesis Applications

In organic synthesis, 6-Aminopyrazine-2-carboxylic acid can be used to create colorimetric and fluorogenic responses . This application is significant in both physiological studies and food additives, where precise detection and measurement are required.

Thermal Latency for Resins

The compound’s role as a thermal latent catalyst for epoxy-phenolic resins is critical in creating materials with improved pot life and storage stability at room temperature . This application is particularly important for the production of reliable electronic molding compounds.

Biosynthesis Pathways

6-Aminopyrazine-2-carboxylic acid: is involved in the biosynthesis pathways of various natural compounds . Understanding these pathways can lead to the discovery of new natural products with potential applications in medicine and industry.

Food Industry Applications

Due to its structural properties, 6-Aminopyrazine-2-carboxylic acid can be used to synthesize compounds that enhance flavors or act as preservatives in the food industry .

Perfumery

The compound’s derivatives are also used in perfumery, contributing to the creation of new fragrances . Its ability to blend with other compounds allows for the development of complex scents.

作用機序

Target of Action

It is known that this compound is a key intermediate in the synthesis of favipiravir , an antiviral drug. Favipiravir targets the RNA-dependent RNA polymerase of various viruses .

Mode of Action

Favipiravir works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase .

Biochemical Pathways

In the context of its role in the synthesis of favipiravir, it contributes to the production of an active agent that inhibits the rna-dependent rna polymerase, thereby disrupting the replication of the virus .

Result of Action

As a key intermediate in the synthesis of favipiravir, it contributes to the overall antiviral activity of the final drug .

特性

IUPAC Name |

6-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUHGHBIVGABDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485517 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyrazine-2-carboxylic acid | |

CAS RN |

61442-38-4 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)